Cy5 Tyramide

Description

Enzymatic Mechanism of Horseradish Peroxidase (HRP)-Mediated Cy5 Tyramide Deposition

The catalytic activity of horseradish peroxidase (HRP) forms the cornerstone of Cy5 Tyramide’s functionality. Upon binding to a target antigen via a primary antibody and HRP-conjugated secondary antibody, HRP initiates a reaction with hydrogen peroxide (H₂O₂), generating reactive oxygen species (ROS) that oxidize Cy5 Tyramide. This oxidation converts the tyramide moiety into a short-lived, highly reactive phenolic radical. The radical intermediate reacts instantaneously with electron-rich regions of nearby biomolecules, predominantly tyrosine residues on proteins.

Key Reaction Steps:

- HRP Activation: HRP binds to H₂O₂, forming an oxidized intermediate (Compound I).

- Tyramide Oxidation: Compound I oxidizes Cy5 Tyramide, producing a tyramidyl radical and regenerating HRP.

- Radical Quenching: The tyramidyl radical covalently couples to tyrosine residues within a 1–2 μm radius of the HRP active site.

This enzymatic cascade amplifies the signal by depositing multiple Cy5 molecules per HRP enzyme, achieving up to 100-fold sensitivity improvements compared to conventional fluorescence methods. For example, Liu et al. demonstrated that HRP-mediated TSA enables detection of proteins at concentrations as low as 0.09 pg/mL.

Covalent Binding Dynamics to Tyrosine Residues in Proximal Proteins

Cy5 Tyramide’s covalent binding to tyrosine residues is governed by kinetic and spatial factors. The tyramidyl radical exhibits preferential reactivity toward the phenol group of tyrosine, forming a stable carbon-carbon bond at the ortho position relative to the hydroxyl group. This site-specific binding ensures minimal off-target labeling, critical for high signal-to-noise ratios in complex biological samples.

Factors Influencing Binding Efficiency:

In multiplexed imaging workflows, this covalent linkage permits sequential rounds of staining and fluorophore cleavage without disrupting tissue integrity. For instance, Mondal et al. achieved 50-cycle multiplexing in formalin-fixed paraffin-embedded (FFPE) tissues by cleaving Cy5 Tyramide with tris(2-carboxyethyl)phosphine (TCEP), preserving antigenicity for subsequent rounds.

Spatial Resolution Enhancement Through Localized Radical Polymerization

The transient nature of the tyramidyl radical confines Cy5 deposition to the immediate vicinity of HRP, achieving subcellular spatial resolution. Unlike diffusible fluorescent probes, Cy5 Tyramide’s radical polymerization occurs within a restricted microenvironment, preventing signal spread beyond the target site. This localization is critical for distinguishing closely packed antigens in dense tissues, such as neuronal synapses or tumor microenvironments.

Comparative Spatial Resolution Metrics:

| Method | Resolution (μm) | Signal Diffusion Radius (μm) |

|---|---|---|

| Conventional Fluorescence | 0.5–1.0 | 5–10 |

| Cy5 Tyramide-TSA | 0.2–0.5 | 1–2 |

Wu et al. demonstrated this enhancement in hippocampal neurons, where Cy5 Tyramide-TSA resolved protein clusters smaller than 0.3 μm, unmasking heterogeneous subpopulations invisible to standard immunofluorescence. Furthermore, the integration of cleavable linkers (e.g., azide-based) allows iterative staining without cumulative background, enabling whole-slide imaging in under 30 minutes.

Properties

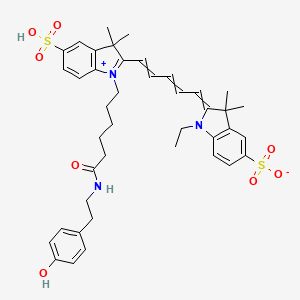

IUPAC Name |

1-ethyl-2-[5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSJCIBSNKLAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cy5 Tyramide involves the conjugation of Cy5, a cyanine dye, to tyramide. The process typically includes the following steps:

Activation of Cy5: Cy5 is activated using a coupling agent such as N-hydroxysuccinimide (NHS) ester.

Conjugation to Tyramide: The activated Cy5 is then reacted with tyramide in the presence of a base such as triethylamine (TEA) to form the Cy5 Tyramide conjugate.

Industrial Production Methods

In industrial settings, the production of Cy5 Tyramide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Cy5 and tyramide are synthesized and purified.

Conjugation: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Cy5 Tyramide primarily undergoes the following types of reactions:

Oxidation: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, Cy5 Tyramide is oxidized to form a highly reactive intermediate.

Covalent Binding: The oxidized intermediate covalently binds to tyrosine residues on proteins or other biomolecules.

Common Reagents and Conditions

Reagents: Horseradish peroxidase (HRP), hydrogen peroxide, and buffer solutions (e.g., Tris buffer, pH 7.4).

Conditions: The reactions are typically carried out at room temperature for 5-10 minutes.

Major Products

The major product of the reaction is the Cy5-labeled biomolecule, which can be detected using fluorescence microscopy or other imaging techniques.

Scientific Research Applications

Key Applications

- Immunohistochemistry (IHC)

-

In Situ Hybridization (ISH)

- Description : This technique utilizes Cy5 tyramide to visualize specific nucleic acid sequences within fixed tissues or cells.

- Case Study : Researchers employed Cy5 tyramide in ISH to identify RNA transcripts in neuronal tissues, demonstrating its effectiveness in studying gene expression patterns .

-

Multiplex Assays

- Description : Cy5 tyramide allows simultaneous detection of multiple targets within a single sample, enhancing throughput and efficiency.

- Case Study : A multiplex assay developed for infectious disease diagnostics utilized Cy5 tyramide to detect various pathogens in a single run, significantly reducing assay time .

- Medical Diagnostics

- Biological Research

Mechanism of Action

The mechanism of action of Cy5 Tyramide involves the following steps:

Enzymatic Activation: Horseradish peroxidase (HRP) catalyzes the oxidation of Cy5 Tyramide in the presence of hydrogen peroxide.

Formation of Reactive Intermediate: The oxidation process generates a highly reactive intermediate.

Covalent Binding: The reactive intermediate covalently binds to tyrosine residues on proteins or other biomolecules, resulting in a stable, fluorescently labeled product.

Comparison with Similar Compounds

Fluorescence Properties and Performance

Key Findings :

- Cy5 vs. Cy3 : Cy5 Tyramide generates 4.7× higher staining intensity than single-strand Cy3-based systems in CODEX imaging . Cy3, however, suffers from higher background due to tissue autofluorescence in green/yellow channels .

- Cy5 vs. Alexa Fluor 647: Both show similar emission profiles, but Alexa Fluor dyes generally exhibit better water solubility and lower non-specific binding .

- Biotinylated Tyramide : Requires secondary labeling (e.g., streptavidin-Cy5), complicating multiplexing workflows .

Cy5 Tyramide

- Strengths: Ideal for deep-tissue imaging and multiplex assays (e.g., CODEX) due to red-channel emission . Compatible with automated staining platforms (e.g., Leica BOND RX) . No observed genotoxicity in murine models at tested doses (up to 200 mg/kg) .

- Limitations: Moderate solubility can cause non-specific staining in high concentrations . Requires precise HRP blocking (e.g., 0.1 mM Benzoic Hydrazide) to minimize background .

Cy3 Tyramide

- Strengths :

- Limitations: High background in tissues with endogenous fluorophores (e.g., collagen) .

Alexa Fluor 647 Tyramide

- Strengths :

- Limitations :

- Higher cost compared to cyanine-based dyes.

Technical Considerations

- Signal-to-Noise Ratio: Cy5 Tyramide outperforms Cy3 in lymph node and tonsil tissue imaging, with 4.7× higher semi-peak intensity in dual-strand barcode systems .

- Multiplexing : Cy5, Cy3, and Cy7 Tyramides are used concurrently in macrophage profiling (CD68/Cy7, CD163/Cy5, PD-L1/Cy3), demonstrating spectral compatibility .

- Autofluorescence Mitigation : Cy5’s red emission avoids interference from green/yellow autofluorescence in lung and liver tissues .

Biological Activity

Cy5 tyramide, also known as cleavable fluorescent tyramide (CFT), is a novel compound that has gained significant attention in the field of biological imaging and proteomics. This article delves into its synthesis, biological activity, and applications in protein analysis, supported by relevant data tables and case studies.

Cy5 tyramide is synthesized by conjugating the fluorophore Cy5 with a tyramide moiety through an azide-based cleavable linker. This structure allows for enhanced sensitivity and specificity in protein detection compared to traditional methods. The unique properties of Cy5 tyramide make it particularly useful in multiplexed imaging applications.

2. Synthesis and Characterization

The synthesis of Cy5 tyramide involves several key steps:

- Coupling Reaction : The reaction begins with the coupling of tyramine to the Cy5-conjugated linker.

- Purification : The product is purified using high-performance liquid chromatography (HPLC).

- Characterization : Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characteristics of Cy5 Tyramide

| Property | Value |

|---|---|

| Molecular Weight | 1030.14 g/mol |

| Excitation Wavelength | 644 nm |

| Emission Wavelength | 665 nm |

| Detection Limit | High sensitivity |

3. Biological Activity and Mechanism

Cy5 tyramide exhibits remarkable biological activity, particularly in enhancing the detection of proteins in cellular contexts. The mechanism involves:

- Signal Amplification : Upon exposure to horseradish peroxidase (HRP) and hydrogen peroxide, Cy5 tyramide undergoes a reaction that leads to the deposition of the fluorescent label at the site of target proteins.

- Cleavability : The cleavable nature of the linker allows for subsequent removal of the fluorescent signal, enabling repeated cycles of staining and imaging without loss of specificity.

Case Study: Multiplexed Protein Imaging

A study demonstrated the application of Cy5 tyramide in multiplexed protein imaging within HeLa cells. Ten distinct proteins were successfully labeled using HRP-conjugated antibodies followed by Cy5 tyramide staining. The results showed consistent protein distribution patterns across multiple staining cycles, confirming the reliability of this method for in situ proteomics.

4. Comparison with Traditional Methods

Traditional immunofluorescence methods often suffer from high background noise and limited sensitivity. In contrast, Cy5 tyramide provides:

- Higher Sensitivity : Enhanced detection limits allow for visualization of low-abundance proteins.

- Reduced Autofluorescence : The use of red-emitting fluorophores like Cy5 minimizes interference from tissue autofluorescence.

Table 2: Performance Comparison

| Method | Sensitivity | Background Noise | Multiplexing Capability |

|---|---|---|---|

| Traditional Immunofluorescence | Moderate | High | Limited |

| Cy5 Tyramide | High | Low | Excellent |

5. Applications in Research

Cy5 tyramide has been employed in various research contexts, including:

- Cancer Research : Utilized for detecting circulating tumor cells (CTCs) and analyzing protein expression profiles associated with tumor progression.

- Neuroscience : Applied in studying protein interactions within neural tissues, aiding in understanding neurodegenerative diseases.

6. Conclusion

The biological activity of Cy5 tyramide represents a significant advancement in fluorescence-based imaging techniques. Its ability to enhance sensitivity while reducing background noise makes it an invaluable tool in proteomics and cellular biology research. Future studies are likely to explore its potential in various fields, including diagnostics and therapeutic monitoring.

Q & A

Q. What is the underlying mechanism of Cy5 Tyramide in Tyramide Signal Amplification (TSA), and how does it enhance detection sensitivity?

Cy5 Tyramide operates via horseradish peroxidase (HRP)-catalyzed activation, where HRP converts tyramide into reactive phenoxy radicals. These radicals covalently bind to electron-rich amino acids (e.g., tyrosine, tryptophan) near the antigen-antibody complex, depositing fluorophores at the target site. This localized accumulation amplifies signals 10–100-fold compared to conventional immunofluorescence . Key methodological considerations include optimizing HRP concentration and hydrogen peroxide incubation time to balance signal intensity and background noise .

Q. How should researchers design experiments using Cy5 Tyramide for low-abundance antigen detection in flow cytometry?

Experimental design should follow the PICOT framework:

- Population : Cells expressing low-density surface antigens.

- Intervention : Cy5 Tyramide-based TSA protocol.

- Comparison : Traditional fluorophore-conjugated secondary antibodies.

- Outcome : Signal-to-noise ratio improvement.

- Time : Sequential staining steps with HRP quenching (e.g., 0.1 mM benzoic hydrazide) between cycles to prevent cross-reactivity . Ensure controls include unstained samples and non-TSA protocols to quantify background fluorescence .

Q. What are the critical parameters for optimizing Cy5 Tyramide concentration to minimize non-specific staining?

Non-specific staining arises from Cy5 Tyramide’s poor aqueous solubility. To mitigate this:

- Titrate tyramide concentrations (typical range: 1–50 µM).

- Use surfactant additives (e.g., 0.05% Tween-20) to improve solubility.

- Validate with blocking agents (e.g., BSA or casein) to reduce hydrophobic interactions .

Advanced Research Questions

Q. How can Cy5 Tyramide be integrated into multiplexed imaging workflows without spectral overlap or signal bleed-through?

For multiplexing:

- Employ sequential TSA cycles with HRP inactivation (e.g., hydrogen peroxide depletion or benzoic hydrazide treatment) after each round.

- Pair Cy5 Tyramide (Ex/Em: 650/670 nm) with fluorophores outside its emission range (e.g., Cy3 or Alexa Fluor 488).

- Validate spectral unmixing algorithms using single-stained reference samples .

Q. What experimental strategies address discrepancies in Cy5 Tyramide signal reproducibility across tissue sections?

Reproducibility issues often stem from uneven HRP activity or fixation artifacts. Solutions include:

Q. How do researchers reconcile contradictory data when Cy5 Tyramide amplifies background in high-autofluorescence samples (e.g., plant tissues)?

Contradictory signals require systematic analysis:

- Perform autofluorescence quenching with reagents like Sudan Black B or TrueBlack Lipofuscin Autofluorescence Quencher.

- Compare results with non-TSA controls to isolate amplification-specific artifacts.

- Use confocal microscopy with spectral detection to differentiate Cy5 emission from autofluorescence .

Q. What computational tools are appropriate for quantifying Cy5 Tyramide signals in high-throughput screening assays?

Tools like ImageJ (with plugins for TSA quantification) or commercial software (e.g., HALO, Visiopharm) enable pixel-based intensity analysis. Key steps:

- Apply background subtraction using rolling-ball algorithms.

- Threshold signals based on negative controls.

- Normalize data to reference markers or cell count .

Methodological Frameworks for Cy5 Tyramide Studies

Q. Which statistical models are suitable for analyzing Cy5 Tyramide-based TSA data in heterogeneous cell populations?

Mixed-effects models or non-parametric tests (e.g., Kruskal-Wallis) account for variability in cell subpopulations. Pair with dimensionality reduction techniques (t-SNE, UMAP) to visualize signal distribution clusters .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research using Cy5 Tyramide?

- Feasible : Ensure access to HRP-conjugated reagents and fluorescence-compatible imaging systems.

- Novel : Explore understudied applications (e.g., spatial transcriptomics or pathogen detection).

- Ethical : Adhere to biosafety protocols for hazardous reagents (e.g., hydrogen peroxide).

- Relevant : Align with emerging needs in single-cell analysis or low-abundance biomarker discovery .

Data Validation and Reporting Standards

Q. What metadata should accompany publications using Cy5 Tyramide to ensure reproducibility?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.